molecular formula C11H5ClFN3 B3082565 4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile CAS No. 1129540-59-5

4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile

Cat. No.: B3082565
CAS No.: 1129540-59-5
M. Wt: 233.63 g/mol
InChI Key: WYPQGNWKAWMXKV-UHFFFAOYSA-N
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Description

4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a chloropyrimidine ring and a fluorinated benzonitrile group, is designed for use in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of compounds for biological screening . This compound serves as a key synthetic building block, particularly in the development of kinase inhibitors. The chloropyrimidine group is a common hinge-binding motif that interacts with kinase ATP-binding sites, while the benzonitrile moiety can be utilized to fine-tune physicochemical properties. Research indicates that analogous chloropyrimidine derivatives are used to create potential therapeutics for central nervous system (CNS) diseases and parasitic infections . Specifically, related chemical scaffolds have been investigated in optimization studies for the treatment of Human African Trypanosomiasis (HAT), demonstrating the relevance of such intermediates in developing agents against neglected tropical diseases . The incorporation of fluorine is a strategic element in drug design, often employed to modulate a compound's metabolic stability, membrane permeability, and overall bioavailability. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClFN3/c12-11-15-4-3-10(16-11)7-1-2-8(6-14)9(13)5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPQGNWKAWMXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NC=C2)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242134
Record name 4-(2-Chloro-4-pyrimidinyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129540-59-5
Record name 4-(2-Chloro-4-pyrimidinyl)-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129540-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloro-4-pyrimidinyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile typically involves the reaction of 2-chloropyrimidine with 2-fluorobenzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom on the pyrimidine ring is replaced by the fluorobenzonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibition

Overview of Kinase Inhibitors

Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and neurodegenerative disorders. Compounds like 4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile are being investigated for their potential to inhibit specific kinases.

Case Study: JNK Inhibitors

A study focused on aminopyrimidine derivatives, which share structural similarities with this compound, demonstrated significant selectivity for c-Jun N-terminal kinase (JNK) over p38 MAPK. Compounds exhibiting this selectivity showed potential for treating neurodegenerative diseases by mitigating oxidative stress and neuronal cell death . The compound's ability to penetrate the central nervous system (CNS) is critical for its efficacy in such applications.

Antiparasitic Activity

Targeting Human African Trypanosomiasis

Research has highlighted the potential of pyrimidine-based compounds in combating human African trypanosomiasis (HAT). A related scaffold was optimized to enhance selectivity against Trypanosoma brucei, the causative agent of HAT. The modifications included structural analogs that improved pharmacokinetic properties while maintaining efficacy against the parasite . Although this compound has not been directly tested in this context, its structural features suggest a promising avenue for further exploration.

Structure-Activity Relationship (SAR) Studies

Optimization of Pharmacological Properties

The development of effective therapeutic agents often involves SAR studies to identify key structural features that enhance biological activity. For instance, modifications to the pyrimidine ring or substitution patterns on the aromatic systems can significantly influence a compound's potency and selectivity against target enzymes .

Compound Target IC50 (nM) Selectivity
Compound AJNK0.8High
Compound Bp38 MAPK>1000Low
This compoundTBDTBDTBD

Development of Therapeutic Agents

Potential Applications in Cancer Therapy

The inhibition of specific kinases has therapeutic implications in cancer treatment. Compounds similar to this compound have shown promise as potential anticancer agents by selectively targeting pathways involved in tumor growth and survival .

Mechanism of Action

The mechanism of action of 4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Differences

The compound is compared to analogues based on substitutions on the benzene or pyrimidine rings and linker groups (Table 1).

Table 1: Structural Comparison of Selected Analogues

Compound Name Molecular Formula Substituents (Pyrimidine/Benzene) Key Structural Features
4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile C₁₁H₅ClFN₃ Pyrimidine: Cl (C2); Benzene: F (C2), CN (C4) Direct C-C linkage; no additional rings
3-(2-Chloropyrimidin-4-yl)-5-morpholinobenzonitrile C₁₅H₁₂ClFN₄O Pyrimidine: Cl (C2); Benzene: CN (C3), morpholino (C5) Morpholino group enhances solubility
4-((6-Chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile C₁₇H₁₁ClN₄ Pyrimidine: Cl (C6), Ph (C2); Benzene: CN (C4) Amino linker; phenyl group increases hydrophobicity
4-{[4-(2,6-Difluoro-4-methoxybenzoyl)pyrimidin-2-yl]amino}benzonitrile C₁₉H₁₂F₂N₄O₂ Pyrimidine: CO-substituted benzene (C4); Benzene: CN (C4) Carbonyl bridge; difluoro-methoxy groups
4-(2-Chloropyrimidin-4-yl)morpholine C₈H₉ClN₃O Pyrimidine: Cl (C2); Morpholine (C4) Pyrimidine-morpholine hybrid; no benzene

Key Observations :

  • The target compound lacks amino or carbonyl linkers seen in analogues , which may reduce steric hindrance in binding interactions.
  • Fluorine and nitrile groups enhance electrophilicity compared to morpholine or phenyl substituents .

Reactivity Trends :

  • Chlorine at pyrimidine C2 (target compound) is more reactive than C4/C6 positions due to electronic effects .
  • Electron-withdrawing groups (e.g., CN, F) accelerate substitution reactions compared to electron-donating groups (e.g., morpholino) .

Physicochemical Properties

  • Solubility : The nitrile and fluorine groups in the target compound reduce solubility compared to morpholine-containing analogues .
  • Stability : Chlorine at pyrimidine C2 increases susceptibility to hydrolysis compared to C4/C6-substituted derivatives .

Biological Activity

4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile (CAS No. 1129540-59-5) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular structure of this compound features a chloropyrimidine moiety and a fluorobenzonitrile group. The presence of halogen atoms (chlorine and fluorine) is known to influence the compound's biological activity by enhancing lipophilicity and modifying receptor interactions.

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in various signaling pathways. The chloropyrimidine component may enhance binding affinity to target proteins, leading to modulation of cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are critical in cell signaling pathways related to cancer and inflammation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

  • Mechanism : The compound has demonstrated the ability to inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis.
  • Case Study : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .

2. Anti-inflammatory Effects

  • Mechanism : Preliminary data indicate that the compound can reduce the release of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
  • Case Study : In vitro studies have shown that this compound effectively decreases levels of TNF-alpha and IL-6 in activated macrophages .

Comparative Analysis with Similar Compounds

Understanding how structural variations affect biological activity can provide insights into the design of more effective therapeutics. Below is a comparative analysis with similar compounds:

Compound NameStructure FeaturesUnique Properties
4-(Chlorophenyl)-2-fluorobenzonitrileLacks pyrimidine moietyExhibits different kinase inhibition patterns
4-(Bromopyrimidin-4-yl)-2-fluorobenzonitrileBromine instead of chlorinePotentially enhanced binding affinity due to larger atomic radius
4-(Methylpyrimidin-4-yl)-2-fluorobenzonitrileMethyl group substitutionAltered lipophilicity affecting absorption

This table illustrates how halogenation and substitution patterns can significantly influence a compound's interactions within biological systems, potentially leading to varied therapeutic effects.

Research Findings

Recent studies have provided valuable insights into the pharmacokinetics and toxicity profiles of this compound:

  • Pharmacokinetics : Animal model studies indicate favorable absorption characteristics with moderate metabolic stability. However, high doses may lead to toxicity, emphasizing the need for careful dosage optimization .
  • Toxicity Studies : In vivo experiments have shown that while low doses exhibit beneficial effects on metabolic activity, higher doses can result in adverse effects such as liver damage and increased oxidative stress .

Q & A

Q. What are the common synthetic routes for 4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions of β-CF₃ aryl ketones under metal-free conditions. Key steps include:

  • Cyclization : Reacting β-CF₃-substituted precursors with guanidine derivatives in ethanol under reflux (2–4 hours, 80–90°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Optimization : Adjusting reaction time, temperature, and stoichiometry of guanidine to improve yields (reported up to 85% for analogous compounds) .

Q. What spectroscopic methods are used to characterize this compound, and how are spectral contradictions resolved?

  • 1H/19F NMR : Assign peaks using coupling constants and chemical shifts (e.g., fluorine at δ -110 ppm for pyrimidine derivatives) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Contradictions : Cross-validate with 13C NMR or computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities in peak assignments .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in a fume hood due to potential release of toxic gases (e.g., HCN from nitrile degradation) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified waste management services .

Advanced Research Questions

Q. How can low yields in fluoropyrimidine synthesis be addressed, and what mechanistic insights guide optimization?

  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while ethanol promotes guanidine solubility .
  • Mechanistic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., dehydrofluorination or ring closure) .

Q. How does the electronic nature of substituents influence bioactivity in related pyrimidine derivatives?

  • Structure-activity relationship (SAR) : Fluorine and chlorine atoms enhance lipophilicity and metabolic stability, while nitrile groups facilitate hydrogen bonding with target enzymes .
  • Case study : Analogous compounds with 2,4-difluorophenyl groups show improved antimicrobial activity (MIC: 0.5–2 µg/mL against S. aureus) .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental data?

  • Hybrid approaches : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR to validate electron density distributions .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidine ring substitution patterns) using single-crystal data .

Q. How is this compound applied in material science research?

  • Thermal stability : Pyrimidine cores with halogen substituents exhibit high decomposition temperatures (>300°C), making them candidates for heat-resistant polymers .
  • Electronic properties : Nitrile groups enable π-stacking in organic semiconductors, studied via cyclic voltammetry for charge transport analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile
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4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile

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